Buxamine E

Description

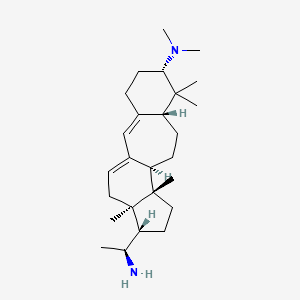

Buxamine E is a steroidal alkaloid derived from plants of the Buxus genus, including Buxus papillosa and Buxus sempervirens . It is characterized by a tetracyclic steroidal backbone with specific substituents at key positions (e.g., C-3 and C-20), which influence its pharmacological activities. Its molecular formula and exact stereochemistry remain under investigation, though it is structurally related to other Buxus alkaloids such as cyclobuxamine H and buxamine B/C.

Properties

CAS No. |

14317-17-0 |

|---|---|

Molecular Formula |

C26H44N2 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine |

InChI |

InChI=1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1 |

InChI Key |

UVGUDMTZIJXYDY-XSWJKVCQSA-N |

SMILES |

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N |

Canonical SMILES |

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- C-3 and C-20 positions are critical for acetylcholinesterase (AChE) inhibition. Buxamine C (C-20 dimethylamino) shows 20-fold higher AChE inhibition (Ki = 110 μmol/L) than Buxamine B (C-3 dimethylamino; Ki = 5.5 μmol/L) due to better interaction with AChE’s active site .

Pharmacological Activity Comparison

Note: Antiviral activity is inferred from RT and TNF inhibition studies .

Key Findings :

- This compound ’s diuretic effect distinguishes it from other AChE inhibitors in the Buxus family .

- Buxakashmiramine exhibits dual AChE/BChE inhibition, making it a candidate for neurodegenerative disease research .

Critical Notes and Clarifications

Naming Ambiguity: erroneously equates "Buxamine" with gamma-hydroxybutyric acid (GHB), a neuroactive compound.

Therapeutic Potential: this compound’s diuretic and antiviral properties warrant clinical validation, especially in comparison to FDA-approved diuretics and antiretrovirals.

Q & A

Q. How is Buxamine E identified and characterized in plant extracts?

this compound is identified using a combination of chromatographic and spectroscopic techniques. Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To isolate and confirm molecular weight (e.g., observed m/z 414 in mass spectrometry) .

- Nuclear Magnetic Resonance (NMR) : To resolve structural features such as the presence of dimethylamino groups (e.g., base peak at m/z 72 corresponding to N(CH₃)₂) .

- UV Spectroscopy : To detect conjugated systems (e.g., λmax at 238, 246, and 254 nm) . Challenges include distinguishing this compound from structurally similar alkaloids (e.g., Buxamine A) through crystallization behavior (e.g., acetone crystallization for Buxamine A vs. other solvents) .

Q. What are the key challenges in synthesizing this compound in vitro?

Synthesis hurdles include:

- Stereochemical Control : Ensuring correct configuration at chiral centers, which influences bioactivity.

- Purification : Separating intermediates using solvent-dependent crystallization (e.g., acetone for Buxamine A) .

- Yield Optimization : Addressing side reactions during amine functionalization. Methodological solutions involve iterative reaction condition adjustments (temperature, catalysts) and validation via elemental analysis (e.g., C 80.18%, H 11.17%, N 6.90% observed vs. theoretical values) .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Reproducibility requires:

- Detailed Solvent Logs : Documenting solvent purity, extraction times, and temperature.

- Cross-Validation : Using multiple spectroscopic techniques (e.g., comparing NMR data with reference libraries) .

- Adherence to Reporting Standards : As per ICMJE guidelines, specify equipment calibration, batch numbers, and storage conditions for reagents .

Advanced Research Questions

Q. How should contradictions in this compound’s pharmacological data be analyzed?

Contradictions (e.g., varying cytotoxicity results) require:

- Confounding Variable Checks : Assessing solvent effects, cell line variability, and purity thresholds .

- Dose-Response Meta-Analysis : Pooling data from independent studies to identify trends, ensuring compatibility of experimental designs (e.g., case-control vs. cohort studies) .

- Principal Contradiction Analysis : Determining if discrepancies arise from methodological flaws (e.g., exposure measurement errors) or intrinsic biological variability .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Advanced designs include:

- Multi-Omics Integration : Combining transcriptomics and metabolomics to map pathways affected by this compound .

- Knockout Models : Using CRISPR/Cas9 to silence putative targets (e.g., ion channels) and observe phenotypic changes.

- Dual-Arm Studies : Comparing synthetic vs. natural this compound to isolate matrix effects from plant extracts .

Q. How can systematic reviews address gaps in this compound research?

Systematic reviews should:

- Define Clear Inclusion Criteria : Prioritize studies with transparent methods (e.g., detailed UV/NMR spectra) .

- Engage Multidisciplinary Teams : Include statisticians to assess bias and chemists to evaluate compound characterization rigor .

- Highlight Dose-Dependent Effects : Differentiate low-dose (subtoxic) vs. high-dose responses in meta-regression .

Q. What computational strategies complement experimental studies of this compound?

- Molecular Dynamics Simulations : Predict binding affinities to targets like acetylcholinesterase, validated by in vitro assays .

- QSAR Modeling : Relate structural features (e.g., dimethylamino groups) to observed bioactivity, using datasets from analogs like Buxamine A .

- Cheminformatics Databases : Cross-reference spectral data with platforms like SciFinder to resolve structural ambiguities .

Methodological Best Practices

- Data Contradiction Resolution : Apply triangulation by integrating in vitro, in silico, and in vivo findings .

- Ethical Reporting : Avoid data manipulation to fit hypotheses; explicitly state limitations (e.g., purity thresholds impacting bioactivity) .

- Research Question Refinement : Iteratively narrow questions based on literature gaps (e.g., “How does this compound’s stereochemistry influence neurotoxicity?”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.